Flunisolide-17-Carboxylic Acid

Vue d'ensemble

Description

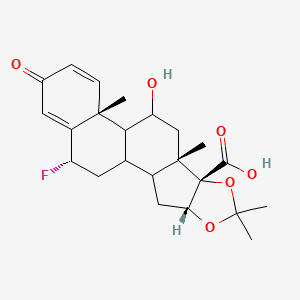

Flunisolide-17-Carboxylic Acid is a chemical compound that falls under the category of steroids . It has a molecular formula of C23H29FO6 and a molecular weight of 420.47 . It appears as a white solid .

Molecular Structure Analysis

The molecular structure of this compound consists of 23 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 6 oxygen atoms . Carboxylic acids, including this compound, have a carboxyl functional group (CO2H) where a carbonyl and a hydroxyl group are attached to the same carbon .Physical and Chemical Properties Analysis

This compound is a white solid . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Flunisolide Hydrofluoroalkane with Integrated Spacer for Treating Asthma

Flunisolide hydrofluoroalkane (HFA) is a reformulated inhaled corticosteroid (ICS) for asthma, unique for combining a corticosteroid extrafine aerosol with a built-in spacer. This formulation and its spacer have been assessed for their potential clinical benefits in treating persistent asthma. Studies have shown that flunisolide HFA is effective and safe, offering advantages in pulmonary deposition and decreased oropharyngeal deposition due to its extrafine aerosol and smaller particle size. The integrated spacer further enhances these benefits, indicating a favorable anti-inflammatory response in peripheral airways and no significant effects on growth in pediatric studies. This suggests flunisolide HFA as a safe and effective maintenance therapy for asthma patients, with potential added advantages for those susceptible to ICS adverse effects, including children (Berger & Tashkin, 2015).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like flunisolide-17-carboxylic acid, are recognized for their role as biorenewable chemicals and their fermentative production using engineered microbes. However, their inhibitory effects on microbes at concentrations below desired yields pose challenges. The review by Jarboe et al. highlights the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease. This understanding is crucial for developing strategies to enhance microbial tolerance to these inhibitors, suggesting a path toward more robust strains for industrial applications (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The search for novel carboxylic acid bioisosteres, including those related to this compound, has been driven by the need to overcome challenges such as toxicity, metabolic stability, and limited passive diffusion across biological membranes. Horgan and O’Sullivan's review discusses recent advancements in carboxylic acid bioisosterism, focusing on bioactivity, selectivity, and physiochemical property changes brought about by these substitutions. This highlights the ongoing interest and innovative approaches in medicinal chemistry to develop new carboxylic acid derivatives with improved pharmacological profiles (Horgan & O’Sullivan, 2021).

Solvent Developments for Carboxylic Acid Extraction

The review by Sprakel and Schuur discusses solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, relevant to compounds like this compound. The focus on ionic liquids and improvements in traditional solvent systems underscores the evolving landscape of solvent technology for acid extractions. The exploration of solvent property models and regeneration strategies aims to advance LLX processes, especially for dilute carboxylic acid streams, pointing towards more energy-efficient and environmentally friendly separation techniques (Sprakel & Schuur, 2019).

Photodissociation Dynamics of Carboxylic Acids

Research on the photodissociation dynamics of carboxylic acids, including studies on saturated and unsaturated acids, provides insights into the energy partitioning in nascent photoproducts. This research, detailed by Naik et al., reveals that a significant portion of available energy is allocated to the translational state of products, indicating an exit barrier in the dissociative potential energy surface. Such studies illuminate the photoexcitation dynamics of carboxylic acids, contributing to a deeper understanding of their photodissociation processes and potential applications in environmental and material sciences (Naik et al., 2003).

Mécanisme D'action

Target of Action

Flunisolide-17-Carboxylic Acid primarily targets the glucocorticoid receptor (GR) . Glucocorticoids are a class of steroid hormones that play a crucial role in regulating immune and inflammatory responses .

Mode of Action

This compound is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids, such as this compound, are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . This interaction with its targets leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

The anti-inflammatory actions of corticosteroids like this compound involve the control of the biosynthesis of prostaglandins and leukotrienes . These substances are part of the arachidonic acid pathway, which plays a key role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and suppress the immune system .

Pharmacokinetics

It is known that flunisolide, a related compound, is administered either as an oral metered-dose inhaler for the treatment of asthma or as a nasal spray for treating allergic rhinitis . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The activation of the glucocorticoid receptor by this compound leads to a range of molecular and cellular effects. These include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding . These effects collectively result in the suppression of the immune system and a reduction in inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, salinity and temperature have been shown to impact the uptake of similar perfluorinated carboxylic acids in plants . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Flunisolide-17-Carboxylic Acid plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. The compound inhibits the activity of enzymes such as phospholipase A2, which is involved in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound interacts with various proteins and biomolecules, including lipocortins, which further inhibit the production of inflammatory mediators .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and chemokines . This results in reduced inflammation and immune response. Additionally, this compound affects the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to glucocorticoid receptors, which are intracellular receptors that regulate gene expression. . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. Additionally, this compound inhibits the activity of enzymes such as phospholipase A2, reducing the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, with minimal degradation . Prolonged exposure to the compound may lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune response without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis and increased risk of infections . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its anti-inflammatory actions. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance from the body . Additionally, this compound affects metabolic flux by modulating the levels of metabolites involved in inflammatory responses . The compound’s interaction with cofactors such as NADPH further influences its metabolic pathways and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell . This localization is essential for the compound’s ability to modulate gene expression and cellular processes effectively .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Flunisolide-17-Carboxylic Acid involves the conversion of Flunisolide to its carboxylic acid derivative through oxidation.", "Starting Materials": [ "Flunisolide", "Sodium periodate", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Flunisolide is dissolved in methanol and mixed with sodium periodate.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "Sodium bicarbonate is added to the mixture to neutralize the reaction.", "The mixture is then extracted with chloroform to isolate the Flunisolide-17-Carboxylic Acid product.", "The product is purified through recrystallization or chromatography." ] } | |

Numéro CAS |

75575-02-9 |

Formule moléculaire |

C23H29FO6 |

Poids moléculaire |

420.5 g/mol |

Nom IUPAC |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |

InChI |

InChI=1S/C23H29FO6/c1-20(2)29-17-9-13-12-8-15(24)14-7-11(25)5-6-21(14,3)18(12)16(26)10-22(13,4)23(17,30-20)19(27)28/h5-7,12-13,15-18,26H,8-10H2,1-4H3,(H,27,28)/t12-,13-,15-,16-,17+,18+,21-,22-,23-/m0/s1 |

Clé InChI |

VHPPNTCHLBALLQ-OXHRMPJJSA-N |

SMILES isomérique |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |

SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |

SMILES canonique |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)

![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)

![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)

![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)